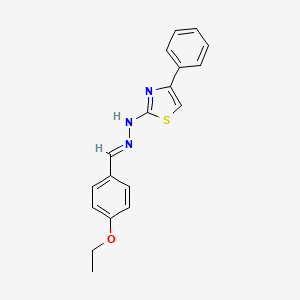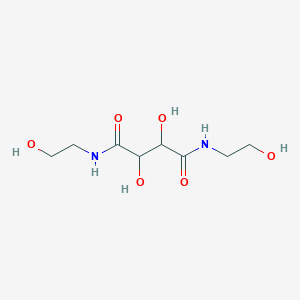
4-Ethoxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone typically involves the condensation reaction between 4-ethoxybenzaldehyde and 4-phenyl-1,3-thiazol-2-ylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Amines and related reduced products.
Substitution: Substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
4-Ethoxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties. It can act as a lead compound for the development of new therapeutic agents.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials, such as organic semiconductors and sensors.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions, providing insights into biochemical pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 4-Ethoxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone
- 4-Ethylbenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone
- 4-Chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone
Uniqueness
4-Ethoxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to different pharmacological profiles compared to similar compounds.
Propiedades
Fórmula molecular |
C18H17N3OS |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H17N3OS/c1-2-22-16-10-8-14(9-11-16)12-19-21-18-20-17(13-23-18)15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,20,21)/b19-12+ |
Clave InChI |
OXGHQTGAVLVVJC-XDHOZWIPSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=CC=C3 |
SMILES canónico |
CCOC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11703779.png)
![5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-2,6(7H)-dione](/img/structure/B11703780.png)
![Methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11703781.png)


![3-(Quinolin-2-yl)benzo[f]quinoline](/img/structure/B11703814.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11703819.png)
![2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione](/img/structure/B11703820.png)


![ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11703835.png)
![3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B11703839.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11703856.png)

